2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
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Overview
Description
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the phenylcyclopropyl and acetic acid moieties. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and phenylcyclopropyl group allow the compound to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s structure enables it to participate in various biochemical processes.
Comparison with Similar Compounds
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole ring but differ in their additional functional groups, leading to unique properties and applications. The presence of the phenylcyclopropyl group in this compound distinguishes it from these similar compounds, potentially offering unique biological activities and applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17) |
InChI Key |
DEQXZTUQJGCGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O |
Origin of Product |
United States |
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